molecular formula C9H17BrO2 B13558809 4-(4-Bromobutoxy)tetrahydro-2h-pyran

4-(4-Bromobutoxy)tetrahydro-2h-pyran

Cat. No.: B13558809
M. Wt: 237.13 g/mol
InChI Key: GJTACIJMRPZIKU-UHFFFAOYSA-N
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Description

4-(4-Bromobutoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C9H17BrO2. It is a colorless to almost colorless clear liquid at room temperature . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobutoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobutoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include various substituted tetrahydro-2H-pyran derivatives.

    Oxidation: Products include alcohols or ketones.

    Reduction: The major product is tetrahydro-2H-pyran.

Scientific Research Applications

4-(4-Bromobutoxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and as a reagent in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromobutoxy)tetrahydro-2H-pyran involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The tetrahydro-2H-pyran ring provides stability and rigidity to the molecule, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromobutoxy)tetrahydro-2H-pyran is unique due to its specific combination of a bromobutoxy group and a tetrahydro-2H-pyran ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

4-(4-bromobutoxy)oxane

InChI

InChI=1S/C9H17BrO2/c10-5-1-2-6-12-9-3-7-11-8-4-9/h9H,1-8H2

InChI Key

GJTACIJMRPZIKU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCCCCBr

Origin of Product

United States

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